Reduced Lipophilicity Versus 7-Alkyl Congeners
The target compound displays a computed XLogP3-AA of 1.5, which is 0.5 log units lower than the 7-ethyl analog (XLogP3-AA = 2.0) and 1.1 log units lower than the 7-propyl analog (XLogP3-AA = 2.6) [1][2][3]. This reduced lipophilicity, attributable to the 2-methoxyethyl ether oxygen, predicts improved aqueous solubility and potentially lower non-specific protein binding relative to the more lipophilic 7-alkyl counterparts.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 7-Ethyl analog (CAS 303970-02-7): XLogP3-AA = 2.0; 7-Propyl analog (CAS 189149-65-3): XLogP3-AA = 2.6 |
| Quantified Difference | Δ = −0.5 (vs. 7-ethyl); Δ = −1.1 (vs. 7-propyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lower XLogP3 directly influences solubility and distribution behavior, making this compound a more suitable choice for assays requiring aqueous compatibility or reduced non-specific binding.
- [1] PubChem Compound Summary for CID 2990476. https://pubchem.ncbi.nlm.nih.gov/compound/2990476 (accessed 2026-04-30). View Source
- [2] PubChem Compound Summary for CID 678087. https://pubchem.ncbi.nlm.nih.gov/compound/303970-02-7 (accessed 2026-04-30). View Source
- [3] PubChem Compound Summary for CID 561960. https://pubchem.ncbi.nlm.nih.gov/compound/189149-65-3 (accessed 2026-04-30). View Source
